molecular formula C10H9F3O B1508615 1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one CAS No. 851262-60-7

1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one

Cat. No. B1508615
CAS RN: 851262-60-7
M. Wt: 202.17 g/mol
InChI Key: NXVDWPWCTYVPQD-UHFFFAOYSA-N
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Description

“1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one” is a complex organic compound . It contains a ketone group (ethan-1-one), a phenyl group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of a similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, has been reported. It was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another process for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one has been patented, which is useful as an intermediate in the synthesis of therapeutic agents .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, has been reported. It has a molecular weight of 190.17 and its IUPAC name is (1S)-1-[4-(trifluoromethyl)phenyl]ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, have been reported. Another similar compound, 2,2,2-Trifluoroacetophenone, has a melting point of 30-33°C and a boiling point of 79-80°C .

Scientific Research Applications

Synthesis of Pyrazoles

This compound can be used in the synthesis of pyrazoles, which are heterocyclic compounds with potential applications in various industries . Specifically, it can be used to synthesize a new tricyclic, trifluoromethylated indenopyrazole .

Agrochemical Applications

Pyrazoles synthesized from this compound can be used in the agrochemical industry, particularly as pesticides . This is due to their potential to affect the growth and development of pests.

Medicinal Chemistry

In medicinal chemistry, these pyrazoles can be used as anti-inflammatory medications . They can also be used as antitumor drugs, providing a potential avenue for cancer treatment .

Fluorinated Drug Development

The trifluoromethyl group in this compound can be used in the development of fluorinated drugs . Fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .

Synthesis of FDA-Approved Drugs

This compound can be used in the synthesis of FDA-approved drugs that contain the trifluoromethyl group . These drugs have been used to treat various diseases and disorders .

Synthesis of Pesticides

An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied .

Synthesis of Functionalized Pyrazoles

This compound can be used in the synthesis of functionalized pyrazoles . These pyrazoles can be further elaborated through a series of strategies based on lithiation/electrophilic trapping chemistries .

Cytotoxic Activity

The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles, which can be synthesized from this compound, is important for their cytotoxic activity . This makes them potential candidates for the development of anticancer drugs .

Safety and Hazards

The safety data sheet for a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

1-[3-methyl-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-5-8(7(2)14)3-4-9(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDWPWCTYVPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726748
Record name 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one

CAS RN

851262-60-7
Record name 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-3,N-dimethyl-4-trifluoromethyl-benzamide from step 7 (16.90 g, 68.36 mmol) in THF (280 mL) at −5° C. was added a 3 M methylmagnesium bromide solution in diethyl ether (45.6 mL, 136.7 mmol). The mixture was stirred at 0° C. for 1 h, then was warmed up to 23° C. and stirring was continued at 23° C. for further 1.5 h under nitrogen atmosphere. Then 1 N HCl (100 mL) was added drop wise to the mixture and stirring was continued for 30 min. The mixture was diluted with EtOAc and the aqueous layer was separated, the organic layer was washed with brine and dried over MgSO4. Removal of the solvent in vacuum left the title compound as a light brown liquid (12.87 g, 93.1%), which was used without further purification. MS (EI) 202.1 [M].
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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